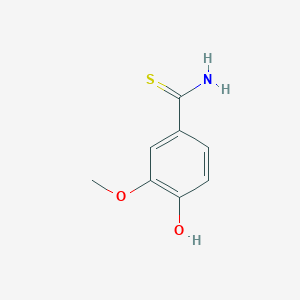![molecular formula C10H17NO3 B7806971 Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]](/img/structure/B7806971.png)
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a derivative of cyclohexanecarboxylic acid where a dimethylamino carbonyl group is attached to the second carbon of the cyclohexane ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting from Cyclohexanecarboxylic Acid: The compound can be synthesized by reacting cyclohexanecarboxylic acid with dimethylformamide (DMF) under acidic conditions.
Starting from Cyclohexanone:
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Types of Reactions:
Oxidation: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Substitution reactions can occur at the cyclohexane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid derivatives with higher oxidation states.
Reduction: Cyclohexanecarboxylic acid derivatives with hydroxyl groups.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid
Cyclohexanone
Dimethylformamide (DMF)
Cyclohexylmethanoic acid
Uniqueness: Cyclohexanecarboxylic acid, 2-[(dimethylamino)carbonyl] is unique due to the presence of the dimethylamino carbonyl group, which imparts different chemical and biological properties compared to its similar compounds.
Propriétés
IUPAC Name |
2-(dimethylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKFRRWSPORFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-chloro-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B7806979.png)
![4-Oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-A]pyrimidine-3-carboxylic acid](/img/structure/B7806986.png)


![3-Hydroxy-2-[[2-(4-methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7807012.png)
